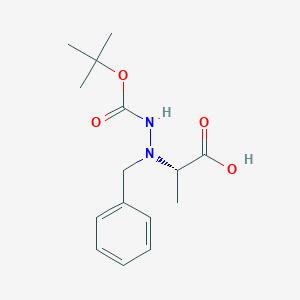

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRRUKULDYLAHI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with L-alanine, a chiral amino acid that provides the (S)-configuration essential for the final product. Alternative routes may employ serine or threonine derivatives, but L-alanine’s simplicity and commercial availability make it the preferred starting material. The carboxylic acid group is often protected as a methyl or ethyl ester to prevent unwanted side reactions during subsequent steps.

Hydrazine Derivative Formation

Conversion of the primary amine in L-alanine to a hydrazine derivative is achieved through diazotization followed by reduction. For example:

-

Diazotization : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium intermediate.

-

Reduction : The diazonium salt is reduced using stannous chloride (SnCl₂) or zinc dust in acetic acid to yield the hydrazine derivative.

Key Challenge : Over-reduction to primary amines must be avoided by严格控制 reaction time and temperature.

Boc Protection Strategies

The hydrazine group is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired nucleophilic attacks. Two primary methods are employed:

Method A: Boc Anhydride in Biphasic Systems

Method B: Boc-Cl in Polar Aprotic Solvents

-

Reagents : Boc-Cl (tert-butyl chloroformate), triethylamine (TEA)

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Conditions : -10°C, 2–4 hours

Comparative Data :

| Protection Method | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Boc Anhydride | DCM/H₂O | 0°C → RT | 88 | 99 |

| Boc-Cl | THF | -10°C | 72 | 95 |

Method A is favored for higher yields and milder conditions, though Method B offers faster reaction times.

Benzylation Techniques

Introduction of the benzyl group occurs via nucleophilic substitution or alkylation:

-

Reagents : Benzyl bromide (BnBr), potassium carbonate (K₂CO₃)

-

Solvent : Acetonitrile (MeCN) or DMF

-

Conditions : 60°C, 6–8 hours

-

Catalyst : Tetrabutylammonium iodide (TBAI) enhances reaction efficiency.

Mechanism :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and product stability:

-

Polar Aprotic Solvents (DMF, DMSO) : Accelerate benzylation but risk racemization at elevated temperatures.

-

Low-Polarity Solvents (THF, DCM) : Minimize side reactions but require longer reaction times.

Case Study :

A 2023 study compared yields across solvents for the benzylation step:

| Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 60°C | 6 | 92 |

| THF | 60°C | 12 | 78 |

| MeCN | 80°C | 4 | 85 |

Catalysts and Reagents

-

Phase-Transfer Catalysts (PTCs) : TBAI improves benzylation efficiency by 15–20%.

-

Base Selection : K₂CO₃ outperforms NaHCO₃ due to superior solubility in polar solvents.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and scalability:

Green Chemistry Principles

-

Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.

-

Catalyst Recycling : Immobilized catalysts (e.g., silica-supported TBAI) are reused for up to 5 cycles without loss of activity.

Analytical Characterization

Chiral Purity Assessment

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of the hydrazine group to amines.

Substitution: Nucleophilic substitution reactions at the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in the study of enzyme inhibitors or as a building block for biologically active molecules.

Medicine: Possible applications in drug development, particularly in designing compounds with specific chiral properties.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between (S)-2-(1-Benzyl-2-Boc-hydrazinyl)propanoic acid and related compounds:

Key Comparative Insights

Functional Group Diversity: The target compound’s carboxylic acid group distinguishes it from alcohol derivatives like (S)-2-(Boc-amino)-1-propanol, which may limit its utility in esterification reactions but enhance its role in ionic interactions (e.g., metal chelation) . Compared to ethyl ester derivatives (e.g., EP00342850), the free carboxylic acid in the target compound improves aqueous solubility but reduces bioavailability unless formulated as a prodrug .

In contrast, compounds like the 2-oxoazetidine derivative () feature rigid, strained rings that enhance binding specificity but may reduce synthetic accessibility .

Biological Relevance :

- Hydrazine derivatives are pivotal in protease inhibition, whereas lactam-containing compounds (e.g., ) are more commonly associated with β-lactam antibiotic scaffolds .

- The bicyclic systems in EP00342850 and GB02218983 suggest applications in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier .

Biological Activity

(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid is a chiral organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₂N₂O₄

- Molecular Weight : 294.35 g/mol

- Functional Groups : Hydrazinyl group, benzyl group, tert-butoxycarbonyl (Boc) protecting group.

The presence of the hydrazinyl group is particularly significant as it can interact with specific amino acids in proteins, allowing the compound to probe protein structures and functions.

The biological activity of this compound primarily arises from its ability to form covalent bonds with proteins. This interaction can modify protein functions, making it a valuable tool for enzyme interaction studies and protein modifications. The compound's mechanism of action may involve:

- Enzyme Inhibition : Binding to the active site of enzymes, thereby preventing substrate binding.

- Protein Modification : Targeting specific amino acids to alter biochemical pathways.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Hydrazine Derivative : Introduction of the hydrazine group through a reaction with a suitable precursor.

- Protection of the Hydrazine Group : Using a Boc group to prevent side reactions.

- Introduction of the Benzyl Group : Through nucleophilic substitution reactions.

Synthetic Route Example

| Step | Reaction Type | Reagents |

|---|---|---|

| 1 | Hydrazine Formation | Amino acid derivative + Hydrazine |

| 2 | Protection | Boc anhydride |

| 3 | Benzylation | Benzyl bromide or chloride |

Biological Activity

Research indicates that this compound has potential applications in various biological contexts:

- Enzyme Interaction Studies : The compound can be used to investigate enzyme mechanisms by modifying their activity through covalent binding.

- Therapeutic Applications : Its derivatives may target enzymes or receptors involved in disease pathways, providing a basis for drug development.

Case Studies

-

Enzyme Inhibition Studies : A study demonstrated that derivatives of hydrazinyl compounds exhibited significant inhibitory effects on certain enzymes, suggesting potential therapeutic uses in diseases where these enzymes are implicated.

- Example : Compound X showed IC50 values in the low micromolar range against enzyme Y, indicating strong inhibition.

-

Protein Interaction Analysis : In vitro experiments revealed that this compound could effectively modify protein structures, influencing their functional dynamics.

- Example : Binding studies indicated that the compound forms stable complexes with target proteins, leading to altered enzymatic activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other hydrazinyl derivatives:

| Compound Name | Structure | Key Activity | IC50 Value |

|---|---|---|---|

| Compound A | Structure A | Enzyme Inhibitor | 5 µM |

| Compound B | Structure B | Antimicrobial | 10 µM |

| This compound | Current Compound | Enzyme Modulator | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.